Cas no 42106-48-9 (2-(morpholin-4-yl)benzoic acid)
2-(morpholin-4-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Morpholinobenzoic acid
- 2-(4-MORPHOLINO)BENZOIC ACID
- 2-(4-Morpholinyl)benzoicAcid
- 2-Morpholin-4-ylbenzoic acid
- Benzoic acid,2-(4-morpholinyl)-
- 2-(morpholin-4-yl)benzoic acid
- 2-(4-Morpholinyl)benzoic Acid
- 2-MORPHOLINOBENZOICACID
- PubChem19559
- Oprea1_107872
- 2-Morpholin-4-yl-benzoic acid
- XUBUJTVBAXQIKG-UHFFFAOYSA-N
- 2-(morpholin-4-yl)-benzoic acid
- 2-morpholinobenzoic acid, AldrichCPR
- SBB093850
- TRA001
- Z335441004
- DTXSID90380186
- SCHEMBL226006
- SY003053
- AKOS000260177
- PS-4304
- A872949
- EN300-60103
- SDCCGMLS-0066050.P001
- FT-0613104
- J-510129
- 42106-48-9
- MFCD00527976
- CHEMBL4781114
- CS-0157173
- AC-2822
- AM803884
- DB-025917
-
- MDL: MFCD00527976
- Inchi: 1S/C11H13NO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14)
- InChI Key: XUBUJTVBAXQIKG-UHFFFAOYSA-N
- SMILES: O1CCN(C2C=CC=CC=2C(=O)O)CC1
Computed Properties
- Exact Mass: 207.09000
- Monoisotopic Mass: 207.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8
- XLogP3: 1.2
Experimental Properties
- Density: 1.253
- Melting Point: 158-160°C
- Boiling Point: 387.5°C at 760 mmHg
- Flash Point: 188.2℃
- Refractive Index: 1.579
- PSA: 49.77000
- LogP: 1.28640
2-(morpholin-4-yl)benzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S37/39
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Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
2-(morpholin-4-yl)benzoic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(morpholin-4-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851687-5g |
2-Morpholinobenzoic Acid |
42106-48-9 | ≥97% | 5g |
648.90 | 2021-05-17 | |
| Matrix Scientific | 089007-1g |
2-Morpholin-4-ylbenzoic acid |
42106-48-9 | 1g |
$179.00 | 2023-09-10 | ||
| Chemenu | CM252874-5g |
2-Morpholinobenzoic acid |
42106-48-9 | 97% | 5g |
$112 | 2021-08-04 | |
| Chemenu | CM252874-10g |
2-Morpholinobenzoic acid |
42106-48-9 | 97% | 10g |
$163 | 2021-08-04 | |
| Chemenu | CM252874-25g |
2-Morpholinobenzoic acid |
42106-48-9 | 97% | 25g |
$276 | 2021-08-04 | |
| TRC | M725228-10mg |
2-Morpholinobenzoic Acid |
42106-48-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M725228-50mg |
2-Morpholinobenzoic Acid |
42106-48-9 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M725228-100mg |
2-Morpholinobenzoic Acid |
42106-48-9 | 100mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86790-1g |
2-Morpholinobenzoic acid |
42106-48-9 | 1g |
¥306.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86790-5g |
2-Morpholinobenzoic acid |
42106-48-9 | 5g |
¥726.0 | 2021-09-04 |
2-(morpholin-4-yl)benzoic acid Suppliers
2-(morpholin-4-yl)benzoic acid Related Literature
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Nabangshu Sharma,Ries J. Langley,Chatchakorn Eurtivong,Euphemia Leung,Ryan Joseph Dixon,Emily K. Paulin,Shaun W. P. Rees,Lisa I. Pilkington,David Barker,Jóhannes Reynisson,Ivanhoe K. H. Leung Anal. Methods 2021 13 491
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Paran J. Borpatra,Bhaskar Deka,Mohit L. Deb,Pranjal K. Baruah Org. Chem. Front. 2019 6 3445
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Hong-Yi Zhao,Hui-Yan Wang,Shuai Mao,Minhang Xin,Hao Zhang,San-Qi Zhang Org. Biomol. Chem. 2017 15 6622
Additional information on 2-(morpholin-4-yl)benzoic acid
Research Brief on 2-(Morpholin-4-yl)benzoic Acid (CAS: 42106-48-9): Recent Advances and Applications
2-(Morpholin-4-yl)benzoic acid (CAS: 42106-48-9) is a morpholine-substituted benzoic acid derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief synthesizes the latest findings on its synthesis, biological activities, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility as a building block for PI3K/mTOR dual inhibitors, demonstrating its efficacy in modulating cancer cell proliferation. The study employed structure-activity relationship (SAR) analysis to optimize the morpholine moiety, achieving nanomolar potency against multiple cancer cell lines. Notably, derivatives of 2-(morpholin-4-yl)benzoic acid exhibited improved metabolic stability compared to earlier analogs, addressing a critical challenge in kinase inhibitor development.
In the field of neurodegenerative diseases, researchers have recently investigated the compound's potential as a scaffold for tau protein aggregation inhibitors. A 2024 ACS Chemical Neuroscience paper reported that morpholine-substituted benzoic acid derivatives could disrupt tau fibrillization by targeting specific hydrophobic pockets, with 42106-48-9 serving as the lead structure for further optimization. Molecular docking studies revealed unique binding interactions with the microtubule-binding region of tau, offering new avenues for Alzheimer's disease therapeutics.
The synthetic accessibility of 2-(morpholin-4-yl)benzoic acid has also been enhanced through recent methodological advances. A 2023 Organic Process Research & Development article described a novel continuous-flow synthesis route that improved yield (82% vs. traditional batch's 65%) while reducing hazardous waste generation. This green chemistry approach utilized immobilized morpholine derivatives on silica supports, demonstrating the compound's adaptability to sustainable production scales.
Emerging applications in radiopharmaceuticals have further expanded the compound's utility. Researchers at the University of Heidelberg recently (2024) developed 68Ga-labeled derivatives of 42106-48-9 for PET imaging of tumor hypoxia. The morpholine moiety was found to confer ideal lipophilicity (log P = 1.2) for blood-brain barrier penetration, while the carboxylic acid allowed for facile radiolabeling. Preliminary clinical trials showed promising tumor-to-background ratios in glioblastoma patients.
Quality control and analytical method development for 2-(morpholin-4-yl)benzoic acid have seen significant improvements. A 2024 Journal of Pharmaceutical and Biomedical Analysis study validated a stability-indicating HPLC method capable of detecting degradation products at 0.1% levels. Forced degradation studies revealed that the compound is particularly susceptible to oxidative degradation at the morpholine nitrogen, informing proper storage conditions (argon atmosphere, -20°C) for long-term stability.
In conclusion, 2-(morpholin-4-yl)benzoic acid (42106-48-9) continues to demonstrate remarkable versatility across multiple therapeutic areas. Its dual functionality as both a hydrogen bond donor (carboxylic acid) and acceptor (morpholine) makes it particularly valuable in medicinal chemistry. Future research directions likely include exploration of its enantiopure forms for chiral drug development and investigation of its metal-chelating properties for novel therapeutic applications. The compound's established safety profile (LD50 > 2000 mg/kg in rodent studies) further supports its translational potential.
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